3-(4-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-(4-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through a one-pot, catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives . The reaction conditions are straightforward and efficient, yielding the desired compound with excellent purity and yield.
Chemical Reactions Analysis
3-(4-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or methoxy groups can be replaced by other substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-(4-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity against pests and weeds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production .
Comparison with Similar Compounds
3-(4-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds such as:
3-(4-chlorophenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar structure but with a methyl group instead of a methoxy group, which may affect its biological activity and chemical properties.
3-(4-chlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine:
The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H13ClN4OS |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H13ClN4OS/c1-23-14-8-4-11(5-9-14)15-10-24-17-20-19-16(22(17)21-15)12-2-6-13(18)7-3-12/h2-9H,10H2,1H3 |
InChI Key |
JKLQSHZRKZLGND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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